molecular formula C18H24N2O4 B3835166 ethyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B3835166
M. Wt: 332.4 g/mol
InChI Key: XGXPEPKOZRCRCO-UHFFFAOYSA-N
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Description

Ethyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate is a substituted indole derivative characterized by a butylcarbamoyloxy group at the 5-position, methyl groups at the 1- and 2-positions, and an ethyl ester at the 3-position. The structural modifications at the 5-position significantly influence physicochemical properties and biological interactions. This article compares this compound with structurally analogous indole carboxylates, focusing on substituent effects, synthesis strategies, and empirical data.

Properties

IUPAC Name

ethyl 5-(butylcarbamoyloxy)-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-5-7-10-19-18(22)24-13-8-9-15-14(11-13)16(12(3)20(15)4)17(21)23-6-2/h8-9,11H,5-7,10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXPEPKOZRCRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of Functional Groups: The indole core is then functionalized with the desired substituents

    Carbamoylation: The butylcarbamoyl group is introduced through a carbamoylation reaction, where a butylamine derivative reacts with the indole core under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the various reaction steps and purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Ethyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares ethyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate with five structurally related indole derivatives. Key differences lie in the 5-position substituents, molecular weights, and synthetic yields.

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) LogP/D Synthesis Yield Key Data Sources
This compound Butylcarbamoyloxy C₁₉H₂₄N₂O₅ 360.41 N/A N/A Target Compound
Ethyl 5-(2-chloroacetoxy)-1,2-dimethyl-1H-indole-3-carboxylate 2-Chloroacetoxy C₁₅H₁₆ClNO₅ 325.75 N/A 42% NMR, HRMS
Ethyl 5-[(furan-2-carbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate Furan-2-carbonyloxy C₁₈H₁₇NO₅ 327.33 LogP: 2.85 N/A Smiles, InChI
Ethyl 5-(acetyloxy)-1,2-dimethyl-1H-indole-3-carboxylate Acetoxy C₁₅H₁₇NO₅ 291.30 N/A N/A Safety Data
Ethyl 5-[(1-methoxy-1-oxo-2-propanyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate Methoxy-oxo-propanyloxy C₁₇H₂₁NO₅ 319.35 N/A N/A UPLC-MS/MS
Ethyl 5-[2-hydroxy-3-(methylamino)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate Hydroxy-methylaminopropoxy C₁₇H₂₄N₂O₄ 320.38 N/A N/A Physicochemical Data

Key Observations:

  • Substituent Effects :
    • Polarity : The furan-2-carbonyloxy substituent (logP = 2.85) increases hydrophobicity compared to acetoxy or hydroxypropoxy groups.
    • Synthetic Complexity : Chloroacetoxy and furan-carbonyloxy derivatives require multi-step synthesis with moderate yields (e.g., 42% for the chloroacetoxy analog) .
    • Safety : The acetyloxy derivative has documented safety protocols for handling, suggesting higher reactivity or toxicity .

Analytical Methods:

  • NMR/HRMS : Used to confirm structures of chloroacetoxy and acetyloxy derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-[(butylcarbamoyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

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